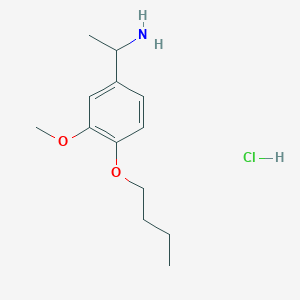

1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride

概要

説明

1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butoxy group, a methoxy group, and an amine group attached to a phenyl ring.

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-butoxy-3-methoxybenzaldehyde with nitromethane in the presence of a base, followed by reduction of the resulting nitro compound to the amine. The reaction conditions typically include the use of a strong base such as sodium hydroxide and a reducing agent like hydrogen gas or a metal catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.

化学反応の分析

Amine Functional Group Reactivity

The primary amine in this compound participates in characteristic nucleophilic reactions:

Example : Alkylation with methyl iodide under basic conditions yields N-methyl derivatives, a common step in prodrug synthesis .

Aromatic Ring Substitutions

The 4-butoxy-3-methoxyphenyl moiety undergoes electrophilic aromatic substitution (EAS):

Mechanistic Insight : Methoxy and butoxy groups direct EAS via resonance and inductive effects, favoring substitutions at positions with highest electron density.

Ether Bond Cleavage

The butoxy group can be modified under acidic or reductive conditions:

| Reaction Type | Reagents | Outcome | Citations |

|---|---|---|---|

| Acidic Hydrolysis | HBr (48% aq.), reflux | Phenolic derivative | |

| Reductive Cleavage | BBr₃, DCM, –78°C | Demethylation of methoxy group |

Note : Butoxy cleavage is slower than methoxy due to steric hindrance, requiring prolonged reaction times .

Reductive Amination & Hydrogenation

The ethanamine backbone facilitates stereoselective reductions:

| Process | Conditions | Stereochemical Outcome | Citations |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (10%), ethanol | Racemic amine resolution | |

| Sodium Borohydride | NaBH₄, AcOH, RT | Partial reduction of imine intermediates |

Case Study : Chiral resolution via hydrogenation of imine intermediates achieves >99% enantiomeric excess (e.e.) using (S)-α-methylbenzylamine .

Salt Formation & pH-Dependent Reactivity

The hydrochloride salt influences solubility and reaction kinetics:

Synthetic Utility : Conversion to free base (using NaOH) is essential for reactions requiring non-ionic amine participation .

Cross-Coupling Reactions

The aryl bromide precursor (if present) enables metal-catalyzed couplings:

| Reaction Type | Catalysts | Products | Citations |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amines |

Limitation : Requires brominated analogs, synthesized via directed bromination.

Oxidation Pathways

The amine and ether groups are susceptible to oxidative degradation:

| Oxidizing Agent | Conditions | Major Products | Citations |

|---|---|---|---|

| KMnO₄ | Acidic, heat | Carboxylic acid derivatives | |

| mCPBA | DCM, RT | N-Oxide formation |

Stability Note : Long-term storage requires inert atmosphere to prevent oxidation.

科学的研究の応用

1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

Biology: The compound may have potential biological activity and can be used in the study of biological processes.

Medicine: It can be explored for its therapeutic properties and potential use in drug development.

Industry: The compound can be utilized in various industrial applications, such as in the production of dyes, pigments, and other chemical products.

作用機序

The mechanism by which 1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can act as a ligand, binding to receptors or enzymes, thereby influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

類似化合物との比較

1-(4-methoxyphenyl)ethan-1-amine hydrochloride

1-(4-butoxyphenyl)ethan-1-amine hydrochloride

1-(4-butoxy-3-methoxyphenyl)ethan-1-one

生物活性

1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride is a compound with potential applications in biochemical research and drug development. Its unique structure, characterized by a butoxy and methoxy substituent on a phenyl ring, suggests various biological activities, particularly in receptor interactions and signaling pathways. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C13H21NO2·HCl

- Molecular Weight : 259.77 g/mol

- Structural Features :

- Contains a butoxy group and a methoxy group on the phenyl ring.

- The amine group allows for nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological systems:

- Receptor Modulation : The compound is known to modulate receptor interactions, which can influence various signaling pathways involved in physiological processes.

- Nucleophilic and Electrophilic Reactions : The amine group participates in nucleophilic substitution, while the aromatic ring can undergo electrophilic substitution, allowing for diverse chemical reactivity that can affect biological targets.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. For example, compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer cell lines. In one study, related compounds demonstrated significant cytotoxicity against MCF cell lines, indicating potential for further investigation into its anticancer effects .

Anti-inflammatory Potential

The compound's ability to modulate signaling pathways suggests it may have anti-inflammatory properties. It could potentially be investigated for applications in managing inflammatory diseases due to its structural characteristics that allow interaction with inflammatory mediators .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| 2-(4-Butoxy-3,5-dimethoxyphenyl)ethan-1-amine | 1171786-31-4 | Contains two methoxy groups | Potentially enhanced lipophilicity |

| 1-(4-Methoxyphenyl)ethan-1-amine | 720-81-0 | Lacks butoxy group | Simpler structure may lead to different biological activity |

| 2-(4-Amino-3-methoxyphenyl)ethanone | 15871038 | Contains an amino group instead of an amine | Different functional group may alter biological interactions |

Case Studies

Several case studies have explored the biological effects of compounds related to this compound:

- Study on Tumor Growth Suppression : A study demonstrated that similar compounds could significantly suppress tumor growth in vivo models, suggesting that this compound might share similar therapeutic potentials .

- Receptor Interaction Studies : Investigations into receptor interactions have shown that certain derivatives can effectively modulate receptor activity, leading to potential therapeutic applications in pain management and inflammation .

特性

IUPAC Name |

1-(4-butoxy-3-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c1-4-5-8-16-12-7-6-11(10(2)14)9-13(12)15-3;/h6-7,9-10H,4-5,8,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBNFXKMAZJGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(C)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。